molecular formula C11H21NO B073394 Azacyclododecan-2-one CAS No. 1202-71-7

Azacyclododecan-2-one

Cat. No.: B073394
CAS No.: 1202-71-7
M. Wt: 183.29 g/mol
InChI Key: QFNNDGVVMCZKEY-UHFFFAOYSA-N
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Description

Azacyclododecan-2-one is a macrocyclic lactam, specifically a 12-membered ring structure featuring a nitrogen atom and a ketone functionality. This compound serves as a highly valuable and versatile synthetic intermediate and scaffold in organic chemistry and drug discovery research. Its primary research value lies in the construction of complex macrocyclic compounds, which are of significant interest due to their ability to modulate challenging biological targets, such as protein-protein interactions, often intractable to conventional small molecules. The embedded lactam group provides a robust and synthetically tractable handle for further functionalization, enabling the creation of diverse compound libraries. Researchers utilize this compound to develop novel molecular probes, peptide mimetics, and potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The conformational flexibility and defined polar group of this scaffold make it an ideal candidate for studying structure-activity relationships (SAR) and for the design of compounds with improved pharmacological properties. This product is intended for research applications by qualified laboratory personnel only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azacyclododecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNNDGVVMCZKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCNC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25747-65-3
Record name Azacyclododecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70501418
Record name 1-Azacyclododecan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-71-7
Record name 1-Azacyclododecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Azacyclododecan-2-one

The industrial production of this compound has been dominated by several well-established synthetic routes. These pathways are characterized by their efficiency and high yields, making them suitable for large-scale manufacturing.

Ring Expansion Reactions to this compound

Ring expansion reactions are a cornerstone of macrocycle synthesis, providing a powerful method for converting readily available carbocycles into larger heterocyclic structures. In the context of this compound synthesis, this typically involves the transformation of a cyclododecanone (B146445) derivative.

Beckmann Rearrangement Pathways

The Beckmann rearrangement is the most prominent industrial method for synthesizing this compound. wikipedia.orgwikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgalfa-chemistry.com For this compound, the precursor is cyclododecanone oxime.

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. wikipedia.orgmasterorganicchemistry.com Subsequent hydration of the nitrilium ion and tautomerization produces the final lactam product. masterorganicchemistry.com

To mitigate the use of large quantities of strong acids, catalytic versions of the Beckmann rearrangement have been developed. One notable example employs cyanuric chloride in conjunction with a zinc chloride co-catalyst. wikipedia.orgresearchgate.net This system effectively activates the oxime's hydroxyl group, facilitating the rearrangement under milder conditions. wikipedia.org

Catalyst/ReagentPrecursorProductYieldReference
Concentrated Sulfuric AcidCyclododecanone OximeThis compoundHigh wikipedia.org
Polyphosphoric AcidCyclododecanone OximeThis compoundHigh wikipedia.org
Cyanuric Chloride / ZnCl₂Cyclododecanone OximeThis compoundQuantitative udel.eduresearchgate.net
Hydroxylamine-O-sulfonic Acid Mediated Transformations

Hydroxylamine-O-sulfonic acid (HOSA) serves as a versatile reagent in organic synthesis and can be used to convert alicyclic ketones directly into lactams in a one-pot process. wikipedia.org This transformation combines oxime formation and the Beckmann rearrangement without the need to isolate the oxime intermediate. When cyclododecanone is treated with HOSA, it reacts as a nucleophile with the carbonyl group to form an oxime-O-sulfonic acid intermediate. wikipedia.org This intermediate readily undergoes rearrangement to yield this compound. wikipedia.org The use of HOSA is advantageous as it often proceeds under milder conditions than the classical Beckmann rearrangement. organic-chemistry.org Zinc(II) has been shown to catalyze this reaction efficiently in water, offering an environmentally benign pathway. organic-chemistry.org

Cyclization Reactions of Precursors

An alternative to ring expansion is the intramolecular cyclization of a linear precursor. Although this compound is a derivative of 12-aminododecanoic acid, this cyclization is not the primary industrial route due to the challenges associated with synthesizing the long-chain amino acid. wikipedia.org However, various methods for the N-heterocyclization of primary amines with diesters or diols have been developed, which could theoretically be applied. For instance, ruthenium-catalyzed reactions of diesters with primary amines can produce large-ring azacycles. mdpi.com These methods generally involve the hydrogenation of a dicarbonyl substrate in the presence of an amine, leading to sequential imine formation, reduction, and final intramolecular cyclization. mdpi.comnih.gov

Enzymatic Synthesis Approaches

The application of enzymes in organic synthesis has grown significantly, offering highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov While the direct enzymatic synthesis of this compound is not widely reported, related biocatalytic transformations highlight its potential. Enzymes, particularly imine reductases (IREDs) and alcohol dehydrogenases (ADHs), are proficient in catalyzing reactions that could be adapted for lactam synthesis. nih.gov For instance, enzymatic reductive amination could be employed to synthesize chiral amines from ketones, which could then be used as precursors for cyclization. nih.gov The development of engineered enzymes with tailored substrate specificities could open future avenues for the direct enzymatic synthesis of macrocyclic lactams like this compound.

Novel Synthetic Routes to this compound

Another area of innovation focuses on improving the initial steps of the conventional synthesis. For example, a novel method for preparing laurolactam (B145868) involves an epoxidation and rearrangement reaction during the conversion of cyclododecene (B75492) to cyclododecanone, which reportedly leads to a higher purity and yield of the final product. google.com

Synthetic RouteStarting MaterialKey Reagents/ConditionsKey AdvantagesReference
PhotonitrosationCyclododecaneNitrosyl chloride, HCl, UV lightHigh overall yield (up to 93%) wikipedia.org
Epoxidation/RearrangementCyclododeceneEpoxidation and rearrangement reagentsHigher purity and selectivity google.com

Mechanistic Elucidation of this compound Formation

The formation of this compound from its precursor, cyclododecanone oxime, is a classic example of the Beckmann rearrangement, a cornerstone reaction in organic chemistry. acs.org This process involves the transformation of an oxime into an amide, which in this case, results in the expansion of the 12-membered carbon ring to a 13-membered ring containing a nitrogen atom, thus forming the lactam.

Associative Concerted Mechanisms in Ring Expansion

The Beckmann rearrangement is the critical ring expansion step in the synthesis of this compound. acs.orgwikipedia.org Mechanistic studies of similar ring expansion reactions, such as the udel.educhemistry-online.com-Stevens rearrangement of aziridinium (B1262131) ylides, have been explored through computational and experimental methods. nih.gov These studies indicate that such rearrangements can proceed through a concerted, asynchronous mechanism, involving a single transition state for the ring-opening and closing process. nih.govnih.gov

In a concerted pathway, bond breaking and bond formation occur simultaneously, albeit not necessarily to the same extent in the transition state. For the Beckmann rearrangement of cyclododecanone oxime, a purely concerted mechanism would involve the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group at the same time as the departure of the leaving group. Density functional theory (DFT) computations on analogous systems have shown that such concerted pathways are plausible and can be nearly barrierless, which helps explain the high stereospecificity often observed in these reactions. nih.gov The rigid structure of the precursor molecule can play a key role in pre-organizing the geometry required for such a concerted transition state. nih.gov

Intramolecular Cyclization Mechanism Studies

The Beckmann rearrangement is fundamentally an intramolecular process, where the migrating group does not detach from the molecule. The transformation of cyclododecanone oxime to this compound is the key intramolecular step that defines the final lactam structure. The study of such mechanisms often relies on computational chemistry to map the potential energy surface and identify the most favorable reaction pathway.

Methodologies used to investigate similar intramolecular cyclizations, such as those involving ketenimines or alkynones, provide a framework for understanding the formation of this compound. nih.govnih.gov These studies often analyze different possible cyclization modes and the factors that control them, such as kinetic versus thermodynamic control. nih.gov For instance, DFT calculations can be employed to characterize transition states and any potential zwitterionic intermediates. nih.gov In the context of the Beckmann rearrangement, these studies help elucidate the intricate electronic and steric factors that govern the migration of the alkyl group to the electron-deficient nitrogen atom, leading to the formation of the stable amide bond within the expanded ring.

Industrial Synthesis Research and Process Optimization

The industrial production of this compound is a significant area of chemical research, driven by its role as the monomer for Nylon-12. wikipedia.orgchemistry-online.com The traditional synthesis route involves the Beckmann rearrangement of cyclododecanone oxime using strong, corrosive acids like fuming sulfuric acid as both catalyst and solvent. researchgate.netgoogle.com This method, while effective, is hazardous and generates substantial chemical waste, prompting extensive research into more efficient and environmentally benign alternatives. google.com

Process optimization research has focused primarily on developing new catalytic systems that operate under milder conditions and can be easily recovered and reused. A significant advancement has been the development of vapor-phase rearrangement processes using solid acid catalysts. researchgate.net Investigations have shown that catalysts like acid-treated [Al,B]-BEA zeolites can achieve complete conversion of the oxime with excellent selectivity (98%) for this compound at temperatures around 320 °C and reduced pressure. researchgate.net A key advantage of this solid-phase catalysis is that the catalyst can be regenerated under either oxidative or non-oxidative conditions without a measurable loss in performance. researchgate.net

Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemPhaseTypical TemperatureSolvent/MediumKey Findings & AdvantagesReference
Fuming Sulfuric AcidLiquidAmbient to elevatedSulfuric AcidClassical industrial method; high conversion but hazardous and produces significant waste. researchgate.netgoogle.com
Acid-treated [Al,B]-BEA ZeoliteVapor~320 °CNone (Gas Phase)Complete conversion, 98% selectivity; catalyst is solid and regenerable, offering a greener alternative. researchgate.net
Cyanuric Chloride / Anhydrous Zinc ChlorideLiquid82 °C (Reflux)AcetonitrileHigh yields (~90%); considered a "green chemistry" approach due to catalytic nature and efficiency. acs.orgudel.educhemistry-online.com
Cyanuric ChlorideLiquidNot specifiedIsopropylcyclohexaneAlternative solvent system for modern industrial processes, avoiding strong acids. google.comepo.org
Chlorosilanes (e.g., Tetrachlorosilane)Liquid100 °CHydrocarbon (e.g., cyclohexane)Effective catalysis, with tetrachlorosilane (B154696) showing high activity. researchgate.net

Chemical Reactivity and Derivatization of Azacyclododecan 2 One

Functionalization Strategies for Azacyclododecan-2-one

The chemical modification of this compound primarily targets the nitrogen atom of the amide group and the carbon atoms within the macrocycle, particularly the α-carbon adjacent to the carbonyl group. These modifications allow for the introduction of a wide array of functional groups, leading to derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam is a key site for functionalization through alkylation and acylation reactions. These reactions introduce substituents onto the nitrogen, altering the compound's physical and chemical properties.

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, yielding 1-substituted derivatives. This transformation is typically achieved by treating the lactam with an alkyl halide in the presence of a base. The base deprotonates the amide nitrogen, forming a nucleophilic lactamate anion that subsequently displaces the halide from the alkylating agent in an SN2 reaction. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium amide (NaNH2) mdpi.comstackexchange.com. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently employed.

Microwave irradiation has been shown to accelerate the N-alkylation of amides and lactams, often under solvent-free conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) alongside a solid base such as a mixture of KOH and potassium carbonate (K2CO3) mdpi.com. This method offers a more environmentally friendly and efficient alternative to traditional heating.

A general scheme for the N-alkylation of this compound is presented below:

Scheme 1: General N-Alkylation of this compound N-Alkylation Scheme

Where R is an alkyl group and X is a halide (e.g., Br, I).

Alkylating AgentBaseSolventConditionsProductYield (%)Reference
Methyl IodideNaHTHFReflux1-Methyl-azacyclododecan-2-oneHigh stackexchange.com
Ethyl BromideKOHDMF80 °C1-Ethyl-azacyclododecan-2-oneGood mdpi.com
Benzyl (B1604629) ChlorideTBAB, KOH/K2CO3None (Microwave)120 °C, 5 min1-Benzyl-azacyclododecan-2-one>90 mdpi.com

N-acylation involves the introduction of an acyl group onto the nitrogen atom of this compound. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct crunchchemistry.co.ukderpharmachemica.com. The reaction proceeds via nucleophilic acyl substitution, where the lactam nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

The introduction of bulky and lipophilic groups like the adamantyl moiety can significantly influence the pharmacological and material properties of the resulting molecule. The synthesis of N-(adamantan-1-yl)amides has been achieved by reacting 1-bromoadamantane (B121549) with amides in the presence of manganese catalysts iris-biotech.de. A similar strategy could be adapted for the N-acylation of this compound with an adamantoyl group, likely using adamantoyl chloride as the acylating agent.

Table 1: Examples of N-Acylating Agents for Lactams

Acylating AgentBase/CatalystProduct Type
Acetyl ChloridePyridine (B92270)N-Acetyl Lactam
Benzoic AnhydrideDMAPN-Benzoyl Lactam
Adamantoyl ChlorideEt3NN-Adamantoyl Lactam

Introduction of Diverse Side Chains

Introducing side chains onto the carbon framework of this compound, particularly at the α-position to the carbonyl group, expands its structural diversity. This can be achieved through α-alkylation, a reaction that involves the formation of an enolate followed by its reaction with an alkyl halide. Due to the relatively low acidity of the α-protons of lactams, strong bases are required to generate the enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong, non-nucleophilic base that can quantitatively deprotonate the α-carbon at low temperatures (e.g., -78 °C) youtube.comlibretexts.org. The resulting enolate then acts as a nucleophile, attacking an alkyl halide to form the α-alkylated product.

The general mechanism for α-alkylation is as follows:

Deprotonation of the α-carbon with a strong base (e.g., LDA) to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide in an SN2 reaction.

This method allows for the introduction of a wide variety of alkyl side chains, depending on the choice of the alkylating agent.

Condensation, Substitution, and Rearrangement Reactions

This compound can participate in a range of other chemical transformations. As a versatile building block, it can undergo condensation reactions, although specific examples directly involving its lactam ring are not extensively documented in readily available literature. However, its derivatives can be designed to participate in such reactions.

Substitution reactions, particularly at the nitrogen atom as discussed in the context of N-alkylation and N-acylation, are the most common.

The most significant rearrangement reaction associated with this compound is the Beckmann rearrangement, which is, in fact, the primary industrial method for its synthesis wikipedia.org. This reaction involves the acid-catalyzed rearrangement of cyclododecanone (B146445) oxime to the corresponding lactam. While this is a synthetic route to the parent compound, rearrangements of substituted this compound derivatives could potentially lead to novel macrocyclic structures.

Synthesis of this compound Derivatives with Modifiable Functionalities

The synthesis of this compound derivatives with modifiable functionalities is a key strategy for creating building blocks for more complex molecules, such as in drug discovery or materials science. These functionalities can be introduced to be selectively addressed in subsequent chemical steps.

A powerful approach for creating such derivatives is through the incorporation of functional groups that are amenable to "click chemistry". Click chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring.

To prepare an this compound derivative for click chemistry, one could, for example, perform an N-alkylation reaction with an alkyl halide containing a terminal alkyne or an azide (B81097) group. For instance, reacting this compound with propargyl bromide in the presence of a base would yield N-propargyl-azacyclododecan-2-one. This alkyne-functionalized lactam can then be reacted with a variety of azide-containing molecules to build more complex structures.

Table 2: Examples of Functional Groups for Further Modification

Functional GroupIntroduced ViaPotential Subsequent Reaction
Terminal AlkyneN-alkylation with propargyl bromideCopper-catalyzed azide-alkyne cycloaddition (CuAAC)
AzideN-alkylation with an azido-alkyl halideStrain-promoted azide-alkyne cycloaddition (SPAAC)
VinylWittig-type reaction on a carbonyl-functionalized derivativeDiels-Alder reaction, polymerization

The synthesis of such "clickable" derivatives of this compound opens up possibilities for its use in creating diverse molecular architectures, including peptidomimetics, functional polymers, and bioconjugates.

Reaction Pathways of this compound in Organic Transformations

The reactivity of this compound is largely dictated by the amide functional group within its macrocyclic ring. This allows for a range of organic transformations, including oxidation, reduction, and conversion to other functional groups such as imines or their derivatives.

Oxidation Reactions The oxidation of lactams like this compound is not as common as their reduction, but plausible pathways exist. Oxidation typically targets the α-carbon to the nitrogen atom. For instance, N-substituted cyclic amines can be oxidized to the corresponding lactams (the reverse of reduction). thieme-connect.comthieme-connect.com More relevantly, oxoammonium-catalyzed methods have been developed for the oxidation of N-substituted amines, including carbamates and amides, into imides (containing a -C(=O)NC(=O)- group). chemrxiv.org This type of transformation could potentially convert this compound into a cyclic imide. Another potential reaction involves oxidation at the nitrogen atom itself. For example, β-lactams can undergo N-sulfenylation, demonstrating the reactivity of the lactam nitrogen towards oxidative functionalization. nih.gov The oxidation of certain β-lactam antibiotics with agents like ferrate(VI) has also been studied, though the reaction sites in those cases were typically other functional groups not present in this compound. nih.govresearchgate.net

Reduction Reactions The reduction of the amide group in this compound is a more common and well-defined transformation. The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the cyclic amide into a cyclic amine. This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose. masterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.com This is followed by the elimination of an aluminate species, which generates a transient iminium ion intermediate. jove.commasterorganicchemistry.com A second hydride ion then attacks the iminium ion, completing the reduction to yield the corresponding cyclic amine, azacyclododecane. jove.commasterorganicchemistry.com This method is highly effective for primary, secondary, and tertiary amides, including cyclic ones (lactams). masterorganicchemistry.com Other reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can also be used and may offer greater chemoselectivity, allowing for the reduction of a lactam in the presence of other reducible functional groups like esters. organic-chemistry.org

Table 2: Summary of Oxidation and Reduction Reactions
TransformationReagent/MethodProduct TypeReference
Oxidation Oxoammonium CatalysisCyclic Imide chemrxiv.org
Reduction Lithium Aluminum Hydride (LiAlH₄)Cyclic Amine (Azacyclododecane) jove.commasterorganicchemistry.com
Reduction 9-Borabicyclo[3.3.1]nonane (9-BBN)Cyclic Amine (Azacyclododecane) organic-chemistry.org

Direct conversion of the stable amide carbonyl of this compound to an imine (C=N) group is challenging. However, several multi-step pathways can be employed to generate imines or related imine-derivatives from the lactam.

One effective strategy involves the initial conversion of the lactam carbonyl to a more reactive thiocarbonyl (C=S) group, forming a thiolactam. This is readily achieved using thionating agents, with Lawesson's reagent being the most common. organic-chemistry.orgwikipedia.org The reaction mechanism involves a thiaoxaphosphetane intermediate, which collapses to form the thermodynamically stable P=O bond, driving the reaction forward. organic-chemistry.orgnih.gov The resulting thiolactam is more reactive than the parent lactam and can be further derivatized. For example, it can be S-alkylated to form a lactim thioether, which contains a C=N double bond and can be used as a precursor for further reactions.

Another pathway proceeds through the formation of a lactim ether. Lactams exist in tautomeric equilibrium with their lactim form, which is a cyclic imidic acid. wikipedia.org Although the equilibrium typically favors the lactam, the lactim form can be trapped by alkylation with reagents like triethyloxonium (B8711484) tetrafluoroborate, yielding a stable O-alkyl lactim (a cyclic imino ether). This product contains the desired endocyclic carbon-nitrogen double bond.

Finally, as mentioned previously, the reduction of the lactam with LiAlH₄ proceeds through a transient cyclic iminium ion intermediate. jove.com While not typically isolated, the in-situ generation of this iminium species represents the formation of a C=N bond from the lactam structure, which is then immediately reduced. In principle, if the reaction could be stopped at this intermediate stage, it would provide a direct route to a cyclic iminium salt from the lactam.

Table 3: Reaction Pathways from Lactams to Imine-Derivatives
PathwayKey Reagent(s)Intermediate/ProductReference
Thionation Lawesson's ReagentThiolactam organic-chemistry.orgwikipedia.org
O-Alkylation Alkylating agents (e.g., Meerwein's salt)Lactim Ether (O-Alkyl Lactim) wikipedia.org
Reductive Intermediate Lithium Aluminum Hydride (LiAlH₄)Transient Iminium Ion jove.commasterorganicchemistry.com

Conformational Analysis and Spectroscopic Characterization

Conformational Dynamics of Azacyclododecan-2-one

A key feature governing the conformation of lactams is the geometry of the amide bond (-CO-NH-). This bond has a significant double-bond character, which restricts free rotation and leads to the possibility of cis and trans isomerism. wikipedia.orgsciencenotes.org

In the trans conformation, the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond.

In the cis conformation, they are on the same side of the C-N bond. longdom.org

For most acyclic amides and large-ring lactams, the trans configuration is sterically favored and therefore more stable. nih.gov However, the energetic barrier to interconversion is relatively low, allowing for a dynamic equilibrium between the two forms in solution. The exact ratio of cis to trans isomers can be influenced by factors such as solvent polarity and temperature.

The 12-membered ring of this compound is highly flexible and can adopt numerous conformations to minimize intramolecular strain. researchgate.net The principal sources of strain in such macrocycles are:

Torsional Strain: Arising from eclipsed C-C and C-H bonds.

Transannular Strain: Non-bonded steric interactions between atoms across the ring.

Studies on the closely related carbocycle, cyclododecane, have shown that it predominantly adopts a square-like, strain-minimized conformation. It is expected that this compound also favors similar low-energy conformations, which are modified by the presence of the planar amide group. The molecule is in a constant state of flux, with the ring undergoing rapid interconversion processes between several stable or meta-stable conformations at room temperature.

Advanced Spectroscopic Investigations

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for elucidating the conformational preferences and dynamic behavior of molecules in solution. auremn.org.br

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. nih.gov For a flexible molecule like this compound, the observed NMR spectrum is typically a time-average of all the rapidly interconverting conformations. rsc.orgmssm.edu The chemical shifts and coupling constants of the nuclei are sensitive to the local geometry, making NMR a powerful technique for conformational analysis. auremn.org.br

In the proton (¹H) NMR spectrum of this compound, distinct signals can be observed for the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the proton. oregonstate.edu

Amide Proton (N-H): This proton typically appears as a broad signal due to hydrogen bonding and exchange phenomena. Its chemical shift is highly dependent on solvent and concentration.

α-Methylene Protons (CH₂-CO & N-H₂C): The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom are deshielded and appear further downfield compared to other methylene (B1212753) groups.

Ring Methylene Protons (-(CH₂)₈-): The remaining eight methylene groups in the polymethylene chain are in similar chemical environments, and their signals often overlap, resulting in a complex, broad multiplet in the upfield region of the spectrum.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
N-H 5.5 - 7.5 Broad Singlet
-CH₂-CO 2.2 - 2.5 Multiplet
-CH₂-N 3.0 - 3.3 Multiplet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atom and appears significantly downfield. compoundchem.com

α-Carbons (C-CO & C-N): The carbon atoms adjacent to the carbonyl and nitrogen are also deshielded and have characteristic chemical shifts.

Ring Methylene Carbons (-(CH₂)₈-): In a conformationally mobile system, the signals for the other methylene carbons in the ring may be averaged. If the molecule were to adopt a single, highly symmetric conformation, fewer signals would be observed. However, due to the flexibility and averaging, a group of closely spaced signals is typically seen. libretexts.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
C=O 170 - 180
C-CO 35 - 45
C-N 45 - 55

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Low-Temperature NMR for Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy performed at low temperatures is a powerful technique for investigating the conformational dynamics of flexible molecules like this compound. In solution at ambient temperatures, large rings typically undergo rapid interconversion between various conformers. This rapid exchange results in an NMR spectrum that shows time-averaged signals, obscuring the details of individual conformations.

By lowering the temperature of the sample, the rate of this interconversion can be significantly reduced. When the exchange rate becomes slow on the NMR timescale, the signals corresponding to individual conformers can be resolved. This phenomenon, often referred to as "freezing out" the conformations, allows for the direct observation of the different shapes the molecule populates in solution.

For a 12-membered ring system like this compound, several low-energy conformations are possible. Low-temperature NMR studies would enable the identification of the major and minor conformers present in equilibrium. The relative populations of these conformers can be determined by integrating the distinct signals in the spectrum. From these populations, the equilibrium constant (Keq) for the conformational equilibrium can be calculated. Furthermore, by conducting variable-temperature NMR experiments, the thermodynamic parameters of the equilibrium, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined, providing a comprehensive understanding of the conformational landscape of the molecule.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. The key functional group in this molecule is the secondary cyclic amide (lactam), which gives rise to several characteristic absorption bands.

The most prominent features in the IR spectrum are the N-H and C=O stretching vibrations. The N-H stretch of the secondary amide typically appears as a single, sharp to moderately broad band in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is very strong and is expected to be observed in the range of 1680-1630 cm⁻¹ for a large-ring lactam where ring strain is minimal. Another important band is the Amide II band, which arises from a combination of N-H bending and C-N stretching, and typically appears near 1550 cm⁻¹.

Additionally, the spectrum will be characterized by absorptions corresponding to the polymethylene chain. The stretching vibrations of the C-H bonds in the CH₂ groups will produce strong bands in the 2940-2850 cm⁻¹ region. C-H bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide (N-H) 3350 - 3180 Medium
C-H Stretch Alkane (CH₂) 2940 - 2850 Strong
C=O Stretch (Amide I) Lactam Carbonyl (C=O) 1680 - 1630 Strong
N-H Bend (Amide II) Secondary Amide (N-H) ~1550 Medium

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound (molar mass: 183.29 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 183, confirming its molecular formula of C₁₁H₂₁NO.

The fragmentation of the molecular ion provides valuable structural information. The large, flexible ring structure and the amide functional group dictate the primary cleavage pathways. A common fragmentation mechanism for cyclic amides is alpha-cleavage, involving the breaking of bonds adjacent to the carbonyl group or the nitrogen atom. This can lead to the formation of various stable fragment ions. Another potential pathway is the loss of small, neutral molecules.

Analysis of gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a fragmentation pattern with characteristic high-abundance peaks. nih.gov

Table 2: Prominent Mass Spectral Peaks for this compound

m/z Proposed Fragment Identity/Origin
183 Molecular Ion [M]⁺
86 Result of cleavage within the polymethylene chain
55 Common alkyl fragment [C₄H₇]⁺

The observed fragmentation pattern, particularly the presence of the molecular ion and the series of smaller fragments, serves as a confirmatory fingerprint for the structural identification of this compound.

X-ray Diffraction Studies on Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including the exact conformation of the 12-membered ring in the solid state, precise bond lengths, bond angles, and torsional angles.

The crystallographic analysis would yield specific parameters that define the crystal's unit cell, which is the basic repeating unit of the crystal lattice. These parameters include the unit cell dimensions (a, b, c) and the angles between them (α, β, γ), as well as the space group, which describes the symmetry elements present in the crystal. While such crystallographic data for this compound are referenced in scientific databases, the specific parameters were not available in the publicly accessible literature reviewed for this article.

Computational Chemistry Studies of Azacyclododecan 2 One and Its Derivatives

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods that utilize classical physics to model the behavior of molecules. These techniques are particularly well-suited for studying large systems, such as azacyclododecan-2-one, providing detailed information about their conformational preferences and dynamic behavior over time.

Molecular mechanics focuses on the potential energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs, and the total steric energy is calculated as a sum of various contributions, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). By minimizing this energy, the most stable conformation of the molecule can be determined.

Molecular dynamics simulations extend upon molecular mechanics by incorporating the element of time, allowing for the exploration of the conformational space available to the molecule at a given temperature. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. This approach is invaluable for understanding the flexibility of the this compound ring and the transitions between different low-energy conformations.

Due to the inherent flexibility of the 12-membered ring of this compound, it can adopt a multitude of conformations. MD simulations can help identify the most populated conformational families and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or its environment.

Theoretical Predictions of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions, identifying transition states, and determining rate-determining steps. nih.gov For a molecule like this compound, a primary synthetic route is the Beckmann rearrangement of cyclododecanone (B146445) oxime.

Theoretical studies can model this reaction pathway to provide a detailed understanding of its energetics. Using density functional theory (DFT) or other quantum chemical methods, researchers can calculate the potential energy surface of the reaction. This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting material (cyclododecanone oxime) and the product (this compound).

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of this transient species provides insight into the bond-breaking and bond-forming processes.

Energy Barrier Calculation: The energy difference between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate.

For the Beckmann rearrangement, theoretical calculations can clarify the role of the acid catalyst, the mechanism of the alkyl group migration, and the subsequent tautomerization to form the final lactam product. Such computational elucidation is crucial for optimizing reaction conditions (e.g., choice of catalyst, temperature) to improve yield and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is fundamental in drug discovery and medicinal chemistry for designing new molecules with enhanced potency and for predicting the activity of untested compounds. mdpi.comscienceopen.com

For derivatives of this compound, a QSAR study would involve several key steps:

Data Set Compilation: A series of this compound derivatives with varying substituents would be synthesized and their biological activity (e.g., inhibitory concentration IC₅₀ against a specific enzyme) would be experimentally measured.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.commdpi.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds. nih.gov

Table 2: Illustrative QSAR Data for Hypothetical this compound Derivatives

Derivative (Substituent R) LogP (Hydrophobicity) Dipole Moment (Debye) Molecular Weight ( g/mol ) Experimental pIC₅₀ Predicted pIC₅₀
-H 2.5 3.1 183.29 4.5 4.6
-CH₃ 3.0 3.3 197.32 4.9 4.8
-Cl 3.2 2.8 217.74 5.2 5.3
-OH 2.1 3.5 199.29 5.5 5.4

Correlation of Electronic Properties with Biological Activity

Within a QSAR framework, electronic properties are often critical determinants of a molecule's biological activity. ekb.eg These properties govern how a molecule interacts with its biological target, such as an enzyme's active site. For this compound derivatives, specific electronic descriptors can be correlated with their activity.

Key electronic properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap often implies higher reactivity. ekb.eg

Partial Atomic Charges: The distribution of charges within the molecule can identify regions prone to electrostatic interactions, such as hydrogen bonding.

Studies on other classes of compounds have shown that electron-donating groups (e.g., -OH, -OCH₃) can enhance certain biological activities, while electron-withdrawing groups (e.g., -NO₂, -Cl) can be beneficial for others. nih.gov For example, a correlation might be found where increased electron density on the carbonyl oxygen of the lactam ring in this compound derivatives leads to stronger hydrogen bonding with a receptor, thereby increasing biological activity. This relationship can be quantified in a QSAR model, providing a clear strategy for chemical modification. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cyclododecanone oxime
Lanthanum(III)

Applications in Materials Science and Polymer Chemistry

Azacyclododecan-2-one as a Monomer in Polymer Synthesis

The primary application of this compound in materials science is its function as a monomer in the synthesis of polymers. lookchem.com Its unique 12-membered ring structure is the foundation for creating long-chain polyamides with specific and valuable characteristics.

The conversion of this compound (laurolactam) into a high molecular weight polymer occurs through a process known as ring-opening polymerization. This is the preferred commercial route for producing Nylon 12. wikipedia.org The polymerization is typically carried out at high temperatures, generally between 260–300 °C. wikipedia.org The process can be initiated by cationic or anionic initiators, which cleave the amide bond within the lactam ring. wikipedia.org This allows the linearized monomers to link together in a chain-growth fashion, forming the long polyamide chains. While both initiator types are viable, activated anionic polymerization is favored for commercial production as it yields a more stable polymer that is less prone to oxidation. wikipedia.org

This compound is the direct precursor to Nylon 12, a polyamide with the repeating unit formula [(CH₂)₁₁C(O)NH]n. wikipedia.org Each monomer unit of laurolactam (B145868) contributes its 12 carbon atoms to the polymer backbone, defining the polymer as "Nylon 12". wikipedia.org This polymer stands as a significant engineering thermoplastic due to a unique balance of properties that distinguish it from shorter-chain nylons like Nylon 6 or Nylon 66. wikipedia.org The development of Nylon 12 has provided a versatile material for industries requiring high performance and durability. researchgate.net

Properties of Polymers Derived from this compound

Polymers synthesized from this compound, principally Nylon 12, exhibit a range of beneficial properties that are a direct consequence of the monomer's long hydrocarbon chain. wikipedia.org These characteristics bridge the gap between traditional short-chain aliphatic nylons and polyolefins. wikipedia.org

The long aliphatic chain in the Nylon 12 structure results in low water absorption and a low density (1.01 g/mL). wikipedia.org This low moisture absorption contributes to excellent dimensional stability, as the material's properties remain consistent even in humid environments. wikipedia.orgresearchgate.net Nylon 12 is also noted for its high chemical resistance and insensitivity to stress cracking. wikipedia.org Its mechanical properties, including hardness, tensile strength, and abrasion resistance, are comparable to those of Nylon 6 and Nylon 66. wikipedia.org The melting point of Nylon 12 is approximately 178–180 °C, which is the lowest among the major polyamides. wikipedia.org

Key Physical and Mechanical Properties of Nylon 12
PropertyValueReference
Chemical Formula(C₁₂H₂₃NO)n wikipedia.org
Density1.01 g/mL wikipedia.org
Melting Point178–180 °C (352–356 °F) wikipedia.org
Water AbsorptionLow wikipedia.org
Dimensional StabilityHigh wikipedia.org
Chemical ResistanceHigh wikipedia.org

The thermal decomposition (pyrolysis) of polyamides like Nylon 12 is studied to understand their thermal stability and degradation mechanisms. nist.govnih.gov Analysis of the volatile products generated during pyrolysis serves as a method for polymer identification and structural analysis. The thermal degradation of nylons is a complex process that can be influenced by traces of water or acidic polymerization catalysts, often involving a hydrolytic mechanism alongside thermal free-radical degradation. nih.gov

When various nylon samples are pyrolyzed at temperatures between 300°C and 400°C, a range of volatile products are formed. nist.gov The major breakdown products for some nylons include carbon dioxide (CO₂) and water (H₂O). nist.govnih.gov Other constituents identified in the volatile fraction are hydrocarbons (saturated, unsaturated, and cyclic compounds) and, in the case of nylons derived from adipic acid, cyclopentanone. nist.govresearchgate.net The identification of these specific degradation products via techniques like mass spectrometry provides insight into the original polymer's composition. nist.gov The degradation temperature range for nylon is typically between 420-520 °C. bohrium.comresearchgate.net

Common Pyrolytic Degradation Products of Polyamides
ProductSignificanceReference
Carbon Dioxide (CO₂)Indicates hydrolytic decomposition of carboxylic acid end-groups. nist.govnih.gov
Water (H₂O)Can be a product of decomposition or indicate the presence of absorbed moisture. nist.govnih.gov
HydrocarbonsResult from the breakdown of the aliphatic polymer backbone. nist.gov
CyclopentanoneA characteristic breakdown product of the adipic acid component in certain nylons (e.g., Nylon 6,6). nist.govresearchgate.net

Role in Specialty Materials and Coatings

The advantageous properties of Nylon 12 make it a preferred material for a variety of specialty applications. It is used to produce films for packing materials, particularly in the food industry, and sterilized films and bags for the pharmaceutical and medical sectors. wikipedia.org When added to polyethylene (B3416737) films, it enhances water vapor permeability and aroma impermeability. wikipedia.org

Nylon 12 is also fabricated into sheets and used as a sintered powder for coating metals. wikipedia.org In the electronics industry, it serves as a material for insulating and covering cables. wikipedia.org The automotive industry extensively uses Nylon 12 for manufacturing oil and gasoline-resistant tubes, such as fuel and brake lines, due to its excellent chemical and mechanical resistance. wikipedia.orggoogle.commdpi.com

Coordination Chemistry and Metal Ion Complexation of Azacyclododecan 2 One Derivatives

Azacyclododecan-2-one as a Ligand and Complexing Agent

This compound, a cyclic amide, functions as an effective complexing agent in coordination chemistry, capable of forming stable complexes with various metal ions. lookchem.com The presence of both nitrogen and oxygen donor atoms within its 12-membered ring allows it to bind to a metal center. This ability to form stable metal complexes has made it a valuable building block in the design of more complex molecules, including metal-based pharmaceuticals. lookchem.com Its utility extends to applications in catalysis, chemical sensing, and materials science, where the unique properties of its metal complexes can be harnessed. lookchem.com

Design and Synthesis of Macrocyclic Ligands Incorporating this compound Scaffolds

The design of macrocyclic ligands is a cornerstone of modern coordination chemistry, aiming to create molecules with pre-organized cavities that exhibit high affinity and selectivity for specific metal ions. While this compound itself is a competent ligand, the development of more sophisticated macrocycles, such as aza-crown ethers and tetraazacyclododecane (cyclen) derivatives, has been crucial for advanced applications. These macrocycles offer a higher number of donor atoms and a more rigid structure, leading to complexes with superior thermodynamic stability and kinetic inertness. rsc.orgnih.gov

The synthesis of these complex macrocycles typically involves multi-step procedures, often utilizing linear precursors that are cyclized in the final steps. The strategies are designed to maximize yield while minimizing the formation of oligomeric or polymeric side products, a common challenge in macrocycle synthesis. wikipedia.orgresearchgate.net

Aza-crown ethers are analogues of crown ethers where one or more oxygen atoms are replaced by nitrogen atoms. wikipedia.org This substitution introduces several key features: the nitrogen atoms can be easily functionalized to attach pendant arms that can further coordinate the metal ion, and the nature of the coordination can be tuned from a neutral ether-like oxygen to a more basic amine nitrogen. wikipedia.orgnih.gov

The synthesis of aza-crown ethers often involves the high-dilution cyclization of two components, such as a diamine and a dihalide or ditosylate, to favor intramolecular over intermolecular reactions. wikipedia.org For example, diethylene triamine can be converted to a derivative with secondary sulfonamides, which then serves as a building block for macrocyclization. wikipedia.org Various derivatives can be created by acylating the nitrogen atoms of the parent aza-crown ether with functional groups, such as adamantane-1-carbonyl chloride, to modify the ligand's properties. nih.govmdpi.comnih.gov

Tetraazacyclododecane, commonly known as cyclen, is a 12-membered macrocycle containing four nitrogen atoms. nih.gov It is a foundational structure for a vast family of ligands, particularly those used in medical applications. rsc.orgnih.gov The synthesis of cyclen itself does not typically start from this compound but rather from linear precursors. One efficient method involves the reaction of triethylenetetraamine with N,N-dimethylformamide dimethyl acetal (B89532) to form a bis-imidazoline, which is then cyclized with dibromoethane. researchgate.netepa.gov Another approach involves the cyclotetramerization of benzylaziridine derivatives followed by catalytic hydrogenation to remove the benzyl (B1604629) groups. google.com

Once the cyclen ring is formed, it serves as a scaffold for further modification. By alkylating the four nitrogen atoms with coordinating pendant arms, highly effective chelators are produced. The most prominent example is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), created by attaching four carboxymethyl groups to the cyclen nitrogens. nih.govnih.gov This octadentate ligand forms exceptionally stable complexes with a wide range of metal ions. rsc.org

Metal Ion Binding and Selectivity

Transition metals form a wide array of coordination compounds with macrocyclic ligands, exhibiting diverse geometries and oxidation states. libretexts.org The four nitrogen donors of a cyclen ring can form a stable square planar arrangement around a metal ion, with axial positions available for other ligands or solvent molecules. rsc.org

Cobalt (Co): Cobalt complexes, particularly in the +3 oxidation state, are known for their kinetic inertness. mdpi.com The Co³⁺ ion can be stabilized against reduction by coordination with chelating ligands. mdpi.com For instance, anionic salicylimine-based cobalt(III) complexes have been used as catalysts in asymmetric synthesis. frontiersin.org Aza-crown ethers have also been incorporated into larger molecular structures to bind Lewis acids, which in turn influence the redox properties of a remote cobalt center within the same molecule. nih.gov

Gallium (Ga): Gallium(III) complexes are of interest in radiopharmaceuticals. The design of ligands for Ga(III) focuses on achieving high thermodynamic stability and kinetic inertness to prevent the release of the metal ion in vivo. Macrocyclic ligands based on the cyclen framework are excellent candidates for this purpose due to their ability to form highly stable complexes.

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with oxygen donor atoms, though nitrogen-containing macrocycles form exceptionally stable complexes. nih.gov The large ionic radii of lanthanides mean they often exhibit high coordination numbers (typically 8 to 10). nih.gov Ligands like DOTA are ideal as they provide eight donor atoms (four nitrogen and four oxygen), wrapping around the metal ion to form a highly stable and kinetically inert cage-like structure. nih.gov

Gadolinium (Gd): Gd³⁺ complexes are paramount in medicine as contrast agents for Magnetic Resonance Imaging (MRI). nih.gov The high stability of complexes like Gd-DOTA is crucial to prevent the release of the highly toxic free Gd³⁺ ion. nih.gov The effectiveness of a contrast agent is also measured by its relaxivity, which can be enhanced through ligand design. nih.gov

Holmium (Ho): The complexation of Holmium(III) with various tetraazamacrocyclic ligands has been studied to understand the factors influencing stability. researchgate.net For example, Ho³⁺ forms stable complexes with ligands containing pyridine (B92270) and acetate (B1210297) pendant arms. researchgate.net It also forms dinuclear complexes with certain Schiff base ligands. researchgate.net

Ytterbium (Yb): Ytterbium complexes are explored for applications in catalysis and as paramagnetic probes. Yb(II) and Yb(III) complexes have been synthesized with a variety of supporting ligands, including silylamides and pyrrolyl-cyclopentadienyl ligands. epa.gov

Yttrium (Y): Yttrium-90 is a beta-emitting radioisotope used in radiotherapy. For this application, it must be chelated by a ligand that forms a highly stable complex to ensure the radioisotope is delivered to the target site without leaching. DOTA and its derivatives are commonly used for this purpose due to the high stability of the resulting Y-DOTA complex.

The table below presents the stability constants (log K) for complexes of Holmium(III) with various tetraazamacrocyclic ligands, illustrating the influence of ligand structure on complex stability.

Ligandlog K (Ho³⁺)
dota24.60
teta20.07
dotp21.0
tritp13.9
tetp13.0
ac3py1414.50
p2py1420.37
p3py1420.67
Data sourced from Delgado et al. researchgate.net

Selectivity for Divalent Cations (e.g., Ca2+) versus Monovalent Cations (Na+, K+)

The selective binding of metal cations by macrocyclic ligands is a cornerstone of their chemistry. Generally, divalent cations like Ca²⁺ are preferred over monovalent cations such as Na⁺ and K⁺ at highly charged interfaces, a preference driven by stronger electrostatic interactions. rush.edursc.org However, the selectivity of aza-macrocycles can be finely tuned.

Key factors influencing selectivity include:

Ionic Size and Cavity Size : Aza-macrocycles exhibit selectivity based on how well a metal ion fits within their cavity. For instance, the K⁺ ion fits well into the N6 plane of hexamethyl-hexaazacyclooctadecane. rsc.org

Charge Density : Divalent cations possess a higher charge density than monovalent cations, leading to stronger electrostatic attraction to the donor atoms of the ligand. This often results in preferential binding of M²⁺ ions. rush.edu

pH Regulation : The selectivity of macrocyclic carriers can be dramatically influenced by pH. For certain lipophilic macrocycles, a pH increase can shift the transport preference from monovalent (K⁺) to divalent (Ca²⁺) cations. nih.gov This is because the deprotonation of acidic groups on the ligand at higher pH enhances its affinity for divalent cations.

Solvent and Counter-ion Effects : The surrounding medium and the nature of the counter-ion can also play a role in the complexation and selectivity process.

In competitive environments, smaller or more highly charged cations are generally adsorbed preferentially. rush.edu For example, in mixtures of small divalent cations and large monovalent cations, the divalent ions are strongly preferred at an interface. rush.edu This principle suggests that this compound derivatives, when appropriately functionalized, can be designed to selectively bind Ca²⁺ over Na⁺ and K⁺, a crucial feature for applications in biological and environmental systems.

Role of Donor Atoms (N, O, S) in Coordination

The type of donor atoms (Nitrogen, Oxygen, Sulfur) within the macrocyclic framework is a critical determinant of the coordination properties of this compound derivatives. The specific combination of these atoms influences the stability, geometry, and selectivity of the resulting metal complexes. nih.govnih.gov

Nitrogen (N) Donors : As a key component of aza-macrocycles, nitrogen atoms are effective donors for a wide range of transition and non-transition metals. nih.govacs.org Their coordination can lead to highly stable complexes due to significant electron density donation from the nitrogen p-orbitals to the metal center. rsc.org

Sulfur (S) Donors : Sulfur atoms act as soft donors, showing a higher affinity for soft metal ions like Ag⁺, Pd²⁺, and Pt²⁺. nih.govnih.gov In mixed N/S donor systems, sulfur atoms often occupy key positions in the coordination plane, leading to specific geometries such as distorted octahedral or tetrahedral arrangements. nih.gov

The combination of these donor atoms allows for the creation of ligands with tailored affinities. For example, N/S/O-donor macrocycles can form square-based pyramidal complexes with metal ions like Pt(II), where the oxygen donor occupies the apical site. nih.gov The specific arrangement and type of donor atoms dictate the coordination number and the resulting structure of the metal complex.

Structural Analysis of Metal Complexes

Understanding the three-dimensional structure of metal complexes formed with this compound derivatives is essential for correlating their structure with their chemical reactivity and potential applications. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray Crystallography of Coordinated Species

Coordination Geometries : Depending on the metal ion and the specific ligand, various geometries are observed, such as distorted octahedral, square-based pyramidal, and trigonal bipyramidal. nih.govnih.gov For instance, a silver(I) complex with a nitrile-functionalized aza-thia macrocycle adopts a distorted octahedral geometry. nih.gov

Conformation of the Macrocycle : The macrocyclic ligand can adopt different conformations upon metal binding. A common conformation for tetradentate macrocycles is a folded "open book" shape. nih.gov

Role of Pendant Arms : Functional groups attached to the macrocycle can also participate in coordination or influence the crystal packing through intermolecular interactions like hydrogen bonding. researchgate.net

The table below summarizes crystallographic data for representative metal complexes with related aza-macrocycles, illustrating the structural diversity.

ComplexCrystal SystemSpace GroupCoordination GeometryReference
[Ag(L¹)₂]BF₄MonoclinicP2₁/nDistorted Octahedral nih.gov
[Rh(L¹)Cl₂]⁺MonoclinicP2₁/cDistorted Octahedral nih.gov
[Pt(L¹)Cl]⁺OrthorhombicPna2₁Square-based Pyramidal nih.gov
Zirconium(IV) complex with Trost's semi-crown ligandOrthorhombicP2₁2₁2₁Distorted Octahedral nih.gov
Hafnium(IV) complex with Trost's semi-crown ligandOrthorhombicP2₁2₁2₁Distorted Octahedral nih.gov

Solution State Conformational Studies of Complexes via NMR

While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy provides insight into the structure and dynamics of complexes in solution. nih.gov ¹H, ¹³C, and other relevant nuclei (like ³¹P for phosphonate (B1237965) derivatives) NMR studies can elucidate:

Coordination Isomers : In solution, multiple coordination isomers may exist in equilibrium. For example, NMR studies have identified the presence of distinct hydration isomers ([M(L)]⁻ and [M(L)(OH₂)]⁻) for rare earth complexes with phosphonate-based aza-macrocycles. nih.gov

Ligand Conformation : Chemical shifts and coupling constants in NMR spectra provide information about the conformation of the macrocyclic ring and its pendant arms in the solution state.

Dynamic Processes : NMR can be used to study dynamic processes such as ligand exchange or conformational changes, which are often crucial for the catalytic activity of the complex.

Protonation Sites : NMR is a powerful tool to determine the site of protonation in a complex, distinguishing between different potential donor atoms.

For example, ¹H and ³¹P NMR spectroscopy were used to characterize di-iron complexes with aza-diphosphido bridges, confirming their symmetrical nature in solution. mdpi.com Similarly, NMR and density functional theory (DFT) calculations have been combined to understand the hydration states of scandium, lutetium, and yttrium complexes of aza-macrocycles. nih.gov

Applications of Metal Complexes

The unique structural and electronic properties of metal complexes derived from aza-macrocycles, including those from this compound, make them suitable for a range of applications, particularly in catalysis and chemical sensing. nih.govunimelb.edu.au

Catalysis and Sensing

Catalysis : Aza-macrocyclic metal complexes are effective catalysts for various organic transformations. Their high stability ensures that the catalyst remains intact under reaction conditions. usf.edu One significant application is in the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone to produce biodegradable polymers. nih.govresearchgate.net Group 4 metal complexes, for example, have been shown to be efficient single-component initiators for these polymerizations, yielding high molecular weight polymers with narrow distributions. nih.gov Furthermore, complexes of metals like cobalt and nickel have been investigated for the catalytic reduction of CO₂, a process relevant to converting a greenhouse gas into valuable fuels. researchgate.netresearchgate.net

Sensing : The ability of aza-macrocycles to selectively bind specific metal ions is the basis for their use as chemical sensors. nih.govacs.org Often, the macrocycle is functionalized with a fluorophore. Upon binding a target metal ion, a change in the fluorescence properties (e.g., "turn-on" or "turn-off" response) is observed. nih.govacs.org These chemosensors can be designed to be highly selective and sensitive, capable of detecting metal ions at very low concentrations. nih.govacs.org For instance, aza-phenol based macrocyclic probes have been developed as multi-analyte sensors that exhibit a "turn-on" fluorescence response toward ions like Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺. acs.org Such sensors have potential applications in environmental monitoring and biological imaging. nih.govacs.org

Radiopharmaceutical Development (e.g., for PET Imaging)

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging heavily relies on the use of bifunctional chelators (BFCAs) capable of stably binding a radiometal to a targeting biomolecule. researchgate.net Derivatives of aza-macrocycles, such as those based on the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) scaffold, are paramount in this field. mdpi.comnih.gov These macrocyclic ligands are designed to form highly stable and kinetically inert complexes with radiometals, which is a primary requirement for in vivo applications to prevent the release of the free radionuclide. researchgate.net

PET is a highly sensitive molecular imaging technique that utilizes compounds labeled with positron-emitting radionuclides. nih.gov The choice of radionuclide is critical and often depends on its half-life and the biological process being studied. researchgate.net For instance, Gallium-68 (⁶⁸Ga), with a half-life of 68 minutes, is readily available from a generator and its coordination chemistry is well-suited for many macrocyclic chelators, making it highly desirable for PET applications. nih.govnih.gov

Research in this area focuses on designing chelators that allow for rapid and efficient radiolabeling under mild conditions (e.g., room temperature and neutral pH) to be compatible with sensitive biomolecules like peptides and antibodies. nih.govmacrocyclics.com The chelating agent AAZTA, for example, which features a seven-membered diazepane ring, combines the rapid complexation kinetics typical of acyclic chelators with the high thermodynamic stability of macrocyclic ones. nih.govresearchgate.net This property is particularly advantageous for short-lived isotopes like ⁶⁸Ga, allowing for extremely short coordination reaction times. nih.govresearchgate.net

Key research findings have demonstrated the successful use of various aza-macrocycle derivatives in preclinical PET imaging studies. For example, new bifunctional chelators with phosphonic acid arms have been synthesized to improve ⁶⁸Ga³⁺ binding ability. nih.gov One such chelator, when conjugated to a peptidomimetic ligand targeting the VLA-4 receptor in melanoma, showed high tumor uptake and excellent serum stability, making it a promising radiotracer. nih.gov The optimization of radiolabeling conditions is a crucial aspect of this research, aiming for high radiochemical yields (RCY) and molar activities suitable for clinical use. nih.gov

Below is a table summarizing the radiolabeling performance of a bifunctional AAZTA derivative for ⁶⁸Ga.

ParameterValueReference
Ligand Concentration30 µM nih.gov
pH4.1 nih.gov
TemperatureRoom Temperature nih.gov
Reaction Time5 minutes nih.gov
Radiochemical Yield (RCY)93-98% nih.gov

This interactive table summarizes the optimal conditions for radiolabeling with a ⁶⁸Ga-AAZTA derivative, highlighting the efficiency and mild conditions required.

Magnetic Resonance Imaging (MRI) Contrast Agents

In Magnetic Resonance Imaging (MRI), contrast agents are often necessary to enhance the contrast between different tissues, improving the diagnostic quality of the images. nih.govumons.ac.be The most commonly used MRI contrast agents are paramagnetic metal complexes, particularly those containing Gadolinium(III) (Gd³⁺) or Manganese(II) (Mn²⁺). nih.govmdpi.com Because free metal ions are toxic, they must be encapsulated by a chelating ligand to form a stable, non-toxic complex that can be safely administered. nih.gov

Derivatives of aza-macrocycles are extensively used for this purpose due to the high thermodynamic stability and kinetic inertness of their Gd³⁺ complexes. nih.govumons.ac.be The macrocyclic structure pre-organizes the ligand for metal binding, which contributes to the slow dissociation kinetics, a critical factor for in vivo safety. mdpi.com The primary mechanism by which these agents enhance contrast is by shortening the longitudinal relaxation time (T₁) of water protons in their vicinity, a property quantified by relaxivity (r₁). mdpi.comnih.gov Higher relaxivity values lead to greater image enhancement at lower doses.

The design of these chelators is a key area of research. The structure of the ligand influences not only the stability of the complex but also its relaxivity. For instance, the number of water molecules directly coordinated to the metal ion (the hydration number, q) is a major determinant of relaxivity. mdpi.com While many Gd³⁺-based agents aim for at least one inner-sphere water molecule to maximize relaxivity, some Mn²⁺ complexes show interesting properties even without a coordinated water molecule. mdpi.com

Researchers have synthesized numerous derivatives to optimize these properties. For example, modifying the pendant arms of the macrocycle can impact stability and relaxivity. mdpi.com Studies on Mn(II) complexes with AAZTA derivatives showed that reducing the number of acetate arms from four to three introduces an inner-sphere water molecule, thereby improving relaxivity, although this can sometimes be at the expense of thermodynamic stability. mdpi.com Similarly, redox-active MRI contrast agents have been developed using 1,4,7,10-tetraazacyclododecane derivatives bearing thiol-terminated sidechains, which show increased relaxivity upon binding to proteins like human serum albumin (HSA). nih.gov

The following table presents relaxivity data for various metal complexes with aza-macrocycle derivatives, illustrating the influence of the metal ion and ligand structure.

ComplexMetal IonRelaxivity (r₁) [mM⁻¹s⁻¹] (at 20 MHz, 37°C)Key FeatureReference
Gd-DOTAGd³⁺~4-5High stability macrocycle umons.ac.be
Mn-AAZTAMn²⁺Low (q=0)No inner-sphere water mdpi.com
Mn-AAZ3AMn²⁺Higher than Mn-AAZTA (q=1)One inner-sphere water mdpi.com
Gd-DO3A derivativeGd³⁺Increases upon HSA bindingRedox-sensitive nih.gov

This interactive table compares the relaxivity of different MRI contrast agents based on aza-macrocycle derivatives, highlighting how modifications to the chelator and the choice of metal ion affect their performance.

Mechanistic Investigations of Biological Activities of Azacyclododecan 2 One Derivatives

Ionophore Properties and Ion Transport Mechanisms

The ability of a molecule to transport ions across biological membranes, known as ionophoric activity, is a significant area of pharmaceutical research. While Azacyclododecan-2-one is known to act as a complexing agent in metal ion coordination chemistry, its specific role as an ionophore in biological systems is not well-established.

Facilitation of Ion Transport Across Biological Membranes

The investigation into whether derivatives of this compound can facilitate the transport of ions across lipid bilayers is a potential area for future research. Ion transport is a fundamental process for numerous vital cellular functions and can occur through channel-forming compounds or carrier compounds. The structural characteristics of macrocyclic lactams suggest a potential to form complexes with metal ions, a key feature of ionophores lookchem.com. However, specific studies demonstrating that this compound derivatives can embed within a membrane and shuttle ions from one side to another are not prominently available.

Modulation of Intracellular Calcium Flux

The regulation of intracellular calcium ([Ca²⁺]i) is critical for a multitude of cellular signaling pathways. Compounds that can modulate calcium flux are valuable tools in biochemical research and drug development. Some toxins and pharmaceutical agents exert their effects by altering [Ca²⁺]i, either by releasing it from internal stores or by facilitating its influx from the extracellular medium nih.gov. Currently, there is a lack of specific research data demonstrating that this compound derivatives directly modulate intracellular calcium concentrations or the mechanisms by which they might do so.

Antimicrobial and Antiviral Activity Research

The search for novel antimicrobial and antiviral agents is a constant effort in medicinal chemistry. While this compound is utilized as a key intermediate in the synthesis of biologically active compounds, specific data on derivatives exhibiting significant antimicrobial or antiviral properties are limited lookchem.com. The lactam ring is a core structure in many successful antibiotics, such as beta-lactams, suggesting that derivatives of larger lactam rings like this compound could be a source of new therapeutic agents utrgv.edu. However, extensive research is needed to validate this hypothesis. Some studies have explored the antiviral activity of compounds containing a lauryl group, such as lauryl gallate, which has shown inhibitory effects against various DNA and RNA viruses core.ac.uknih.gov. It is important to note that lauryl gallate is structurally distinct from derivatives of this compound.

Anticancer Properties and Related Mechanisms

The development of new anticancer agents often involves the synthesis of novel chemical structures that can selectively target cancer cells researchgate.netnih.gov. This compound serves as a precursor for creating complex molecules with potential therapeutic properties lookchem.com. The beta-lactam class of compounds, for instance, has been investigated for its anticancer effects, with some derivatives showing the ability to induce apoptosis in cancer cell lines with minimal effect on normal cells utrgv.edu. Despite the therapeutic potential of the lactam motif, there is a notable lack of specific studies focusing on the cytotoxic or anticancer activities of this compound derivatives against cancer cell lines. Further research is required to synthesize and screen a library of these derivatives to determine any potential efficacy in oncology.

Applications in Agrochemical Industry: Synthesis of Pesticides and Crop Protection Agents

One of the well-documented applications of this compound is in the agrochemical industry, where it serves as a crucial building block for the synthesis of pesticides and other crop protection agents lookchem.com. The unique structure of this cyclic amide allows for the creation of a variety of complex and effective molecules designed to protect crops from pests and diseases lookchem.com. Its role is to contribute to the formation of stable and efficacious final products, thereby enhancing food security lookchem.com. The use of such intermediates is vital in developing new pesticides, which are indispensable for modern agricultural production to prevent significant crop losses nih.gov.

Potential Contributions of this compound in Agrochemical Synthesis
Agrochemical ClassPotential Role of this compound MoietyDesired Outcome in Final Product
InsecticidesActs as a stable structural scaffold for the active pharmacophore.Enhanced stability and targeted delivery to insect pests.
FungicidesUsed as a synthetic intermediate to build complex molecules that interfere with fungal growth.Creation of potent and persistent fungicides for crop protection.
HerbicidesServes as a building block in the synthesis of selective weed control agents.Development of effective herbicides with improved crop safety profiles.

Advanced Research Directions and Future Perspectives

Development of Novel Functionalized Derivatives with Tailored Properties

The development of novel derivatives of Azacyclododecan-2-one is a promising avenue for creating materials with highly specific and enhanced properties. By introducing various functional groups at different positions on the macrocyclic ring, researchers can precisely tune characteristics such as solubility, reactivity, thermal stability, and biocompatibility. lookchem.com This chemical modification allows for the design of "smart" molecules that can respond to specific environmental stimuli or participate in targeted chemical interactions.

The primary strategies for functionalization involve substitution at the nitrogen atom of the lactam or at the carbon atoms of the polymethylene chain. N-substitution, for example, can alter the polymerization behavior and the properties of the resulting polyamides. Introducing side chains with specific functionalities can lead to polymers with improved dyeability, flame retardancy, or moisture absorption.

Table 1: Potential Functional Groups for this compound Derivatives and Their Anticipated Effects

Functional GroupPotential Site of IntroductionAnticipated Effect on PropertiesPotential Application Area
Alkyl ChainsN-position or C-positionIncreased hydrophobicity, altered solubilityLubricants, specialty polymers
Hydroxyl (-OH)C-positionIncreased hydrophilicity, sites for further reactionBiomaterials, hydrogels
Amino (-NH2)C-positionIncreased polarity, chelation sites for metal ionsAdhesives, coatings, drug delivery
Carboxylic Acid (-COOH)C-positionpH-responsive behavior, improved adhesionSmart polymers, biocompatible coatings
Phenyl GroupN-position or C-positionIncreased thermal stability, altered optical propertiesHigh-performance plastics, optical materials

Research in this area is focused on developing efficient and selective synthetic routes to these functionalized monomers. Multicomponent reactions and catalytic processes are being explored to create a diverse library of this compound derivatives for screening in various applications. mdpi.com

Exploration of this compound in Supramolecular Chemistry

The macrocyclic structure of this compound makes it an intriguing candidate for applications in supramolecular chemistry, a field that studies chemical systems composed of a discrete number of molecules. frontiersin.org The key to supramolecular assembly is non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The this compound molecule possesses both a polar amide group capable of forming strong hydrogen bonds and a nonpolar polymethylene chain that can engage in hydrophobic interactions.

This dual nature allows it to participate in the formation of complex, self-assembled structures like catenanes, rotaxanes, and molecular knots. Furthermore, the cavity of the macrocycle could potentially encapsulate smaller "guest" molecules, leading to the development of host-guest complexes. cambridge.orgnih.gov Such systems are at the forefront of research into molecular sensors, drug delivery vehicles, and stimuli-responsive materials. frontiersin.org

Table 2: Potential Supramolecular Assemblies Involving this compound

Type of Supramolecular AssemblyDriving Non-Covalent Interaction(s)Potential Function
Self-Assembled MonolayersHydrogen bonding, van der Waals forcesSurface modification, nanoscale electronics
Host-Guest ComplexesHydrophobic interactions, hydrogen bondingMolecular recognition, sensing, drug delivery
Supramolecular PolymersHydrogen bondingSelf-healing materials, injectable hydrogels
Organogelsvan der Waals forces, hydrophobic interactionsControlled release systems, templates for material synthesis

Future research will likely focus on the design of functionalized this compound derivatives with enhanced recognition capabilities and the study of their self-assembly behavior in various media.

Integrated Computational and Experimental Approaches for Design and Discovery

The design and discovery of new materials based on this compound are being significantly accelerated by the integration of computational modeling with experimental synthesis and characterization. mdpi-res.com This synergistic approach allows for a more rational and efficient exploration of the vast chemical space of possible derivatives and their properties.

Computational techniques such as Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) studies are proving to be invaluable tools. nih.govresearchgate.net MD simulations can provide insights into the conformational behavior of the macrocycle and its derivatives, as well as predict the mechanical and thermal properties of polymers derived from them. arxiv.org QSAR models can establish mathematical relationships between the molecular structure of a series of compounds and their biological activity or physical properties, guiding the design of new molecules with desired characteristics. whitesscience.comresearchgate.netnih.gov

Table 3: Integrated Computational and Experimental Workflow for this compound Research

StageComputational Technique(s)Experimental Technique(s)
Design QSAR, Molecular Docking-
Prediction Molecular Dynamics (MD) Simulations, Density Functional Theory (DFT)-
Synthesis -Organic synthesis, Polymerization
Characterization -NMR, IR, Mass Spectrometry, DSC, TGA, X-ray Diffraction
Validation Comparison of predicted and experimental dataPerformance testing in target application

This iterative cycle of computational prediction and experimental validation allows for a more targeted and cost-effective research and development process, reducing the need for extensive trial-and-error experimentation.

Potential in Emerging Biomedical and Material Technologies

The unique combination of properties inherent to this compound and its derivatives positions them as strong candidates for use in a variety of emerging technologies. Its established role in the production of high-performance polyamides like Nylon-12 is expanding into new realms such as additive manufacturing (3D printing), where materials with excellent mechanical and thermal properties are in high demand. cetjournal.itsolvay.com

In the biomedical field, the biocompatibility and biodegradability of certain polyamide and copolyamide derivatives make them attractive for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. rsc.org The ability to functionalize the macrocycle allows for the attachment of bioactive molecules or targeting ligands, leading to more sophisticated and effective therapeutic agents.

Table 4: Emerging Applications of this compound and Its Derivatives

Emerging TechnologyRelevant Properties of this compound DerivativesSpecific Application Example
Additive Manufacturing High thermal stability, good mechanical strength, chemical resistance3D printing of functional prototypes and end-use parts
Drug Delivery Biocompatibility, potential for functionalization, controlled degradationNanoparticles for targeted cancer therapy
Smart Materials Stimuli-responsive behavior (with functionalization)pH-responsive hydrogels for controlled drug release
High-Performance Coatings Chemical resistance, durability, good adhesionProtective coatings for aerospace and automotive components
Advanced Textiles Tunable hydrophilicity/hydrophobicity, dyeability"Smart" textiles with sensing or drug-releasing capabilities

As research continues to uncover the full potential of this versatile macrocycle, it is expected that this compound will play an increasingly important role in the development of next-generation materials and biomedical solutions.

Q & A

Q. 1.1. What experimental methods are recommended for synthesizing azacyclododecan-2-one, and how can purity be validated?

this compound is synthesized via pyrolysis of Nylon 11, where it emerges as a major degradation product (20.75 min retention time in pyrograms) . Key steps include:

  • Pyrolysis conditions : Controlled thermal decomposition at elevated temperatures (e.g., 500–800°C) under inert atmospheres.
  • Characterization : Use gas chromatography-mass spectrometry (GC-MS) to identify cyclic monomers. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
  • Reproducibility : Document pyrolysis parameters (temperature ramp rate, gas flow) and instrument calibration details to enable replication .

Q. 1.2. How should researchers design experiments to characterize this compound’s physicochemical properties?

Focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Solubility : Systematic testing in polar/nonpolar solvents using gravimetric or spectroscopic methods.
  • Spectroscopic profiling : Assign peaks in FT-IR and 13C^{13}\text{C}/1H^{1}\text{H} NMR spectra to confirm structural integrity. Cross-reference data with existing literature to resolve ambiguities .

Advanced Research Questions

Q. 2.1. What advanced methodologies can resolve contradictions in degradation pathways of this compound under varying pyrolysis conditions?

  • Controlled variable studies : Compare degradation products across temperature gradients (e.g., 500°C vs. 800°C) using GC-MS and pyrolysis-GC-MS.
  • Kinetic modeling : Apply Arrhenius equations to predict dominant degradation mechanisms (e.g., chain scission vs. cyclization).
  • Statistical validation : Use ANOVA to assess significance of yield variations, ensuring sample replicates (n ≥ 3) to minimize error .

Q. 2.2. How can computational chemistry enhance the understanding of this compound’s reactivity in polymerization processes?

  • Molecular dynamics (MD) simulations : Model monomer interactions during ring-opening polymerization to predict steric/electronic effects.
  • Density functional theory (DFT) : Calculate activation energies for nucleophilic attacks on the lactam ring, identifying rate-limiting steps.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., polymerization rates from DSC or rheometry) .

Q. 2.3. What interdisciplinary approaches are suitable for studying this compound’s environmental persistence or toxicity?

  • Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to quantify LC50_{50} values.
  • Degradation tracking : Use isotopic labeling (14C^{14}\text{C}) to monitor biodegradation pathways in soil/water systems.
  • Data integration : Combine analytical chemistry (HPLC-MS) with ecological risk assessment frameworks (e.g., USEtox) .

Methodological Guidance

Q. 3.1. How should researchers address discrepancies in reported yields of this compound across studies?

  • Meta-analysis : Apply random-effects models to account for heterogeneity in pyrolysis conditions or analytical techniques.
  • Sensitivity testing : Replicate high-discrepancy experiments with standardized protocols (e.g., ASTM methods) .

Q. 3.2. What frameworks ensure rigorous formulation of hypotheses involving this compound?

  • PICO framework : Define Population (e.g., polymer systems), Intervention (e.g., catalytic ring-opening), Comparison (e.g., alternative monomers), and Outcomes (e.g., molecular weight distribution).
  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, hypothesize that steric hindrance in this compound reduces polymerization rates compared to smaller lactams .

Q. 3.3. How can reproducibility be ensured in studies involving this compound?

  • Detailed protocols : Publish step-by-step synthetic procedures, including equipment models (e.g., Agilent 7890B GC) and raw data in supplementary materials.
  • Open data : Share chromatograms, spectral files, and simulation scripts via repositories like Zenodo or Figshare.
  • Peer review : Adopt journals adhering to the Beilstein Journal’s guidelines, which mandate explicit experimental replication steps .

Data Analysis & Reporting

Q. 4.1. What statistical tools are critical for analyzing this compound’s structure-property relationships?

  • Multivariate analysis : Principal component analysis (PCA) to correlate spectral data with thermal stability.
  • Regression models : Predict monomer reactivity using Hammett constants or DFT-derived descriptors.
  • Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., k±Δkk \pm \Delta k) .

Q. 4.2. How should researchers document this compound’s synthesis and analysis to meet journal standards?

  • Structured reporting : Follow Beilstein Journal guidelines:
    • Main text : Summarize key findings (e.g., novel degradation pathways) without duplicating figures/tables.
    • Supplementary data : Include raw pyrolysis-GC-MS chromatograms, NMR spectra, and computational input files.
    • Ethics compliance : Disclose safety protocols (e.g., fume hood use) per ChemScene LLC’s guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.